molecular formula C21H19FN4O2 B12245805 3-{[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

3-{[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

Cat. No.: B12245805
M. Wt: 378.4 g/mol
InChI Key: VGZQHIQVWRJEED-UHFFFAOYSA-N
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Description

3-{[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, a pyrrolidine moiety, and a fluoropyridine group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups. The fluoropyridine group is incorporated through electrophilic aromatic substitution reactions, utilizing fluoropyridine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and scale up production. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles being used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products

Scientific Research Applications

3-{[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(3-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
  • 3-{[1-(3-Bromopyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
  • 3-{[1-(3-Methylpyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

Uniqueness

The presence of the fluoropyridine group in 3-{[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

(3-fluoropyridin-4-yl)-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C21H19FN4O2/c22-18-12-23-10-8-17(18)21(27)26-11-9-15(13-26)14-28-20-7-6-19(24-25-20)16-4-2-1-3-5-16/h1-8,10,12,15H,9,11,13-14H2

InChI Key

VGZQHIQVWRJEED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=C(C=NC=C4)F

Origin of Product

United States

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